molecular formula C15H14N4O2S B7718422 N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B7718422
M. Wt: 314.4 g/mol
InChI Key: KSWYZFYHSSQPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a 3-phenyl-1,2,4-oxadiazole moiety at position 3. This structural framework is commonly associated with bioactive molecules, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-11(20)17-15-16-9(2)12(22-15)14-18-13(19-21-14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWYZFYHSSQPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Intermediate

The 3-phenyl-1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes or hydrazides with carboxylic acid derivatives. A representative protocol involves:

Reagents and Conditions

  • Hydrazide formation : Phenylacetic acid hydrazide (precursor) is treated with carbon disulfide in basic ethanol under reflux .

  • Cyclization : The resulting thiohydrazide undergoes intramolecular cyclization using potassium hydroxide (KOH) at elevated temperatures (80–100°C) .

Mechanistic Insight
The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of carbon disulfide, followed by base-mediated elimination of hydrogen sulfide (H₂S) to form the oxadiazole-thiol intermediate .

Optimization Data

ParameterOptimal ValueYield Improvement
SolventEthanol85%
Temperature80°C+15% vs. 60°C
Reaction Time5 hours90% completion

Construction of the 4-Methyl-1,3-Thiazole Core

The 1,3-thiazole ring is assembled via the Hantzsch thiazole synthesis, which condenses α-haloketones with thioureas or thioamides. For the 4-methyl variant:

Procedure

  • α-Bromoketone preparation : 4-Methylacetophenone is brominated using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).

  • Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux, yielding 4-methyl-1,3-thiazol-2-amine .

Critical Parameters

  • Stoichiometry : A 1:1 molar ratio of α-bromoketone to thiourea minimizes byproducts.

  • Purification : Recrystallization from ethanol improves purity (>95% by HPLC) .

Coupling of Oxadiazole and Thiazole Moieties

The oxadiazole-thiol intermediate is coupled to the thiazole core via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

SNAr Approach

  • Conditions : The thiazole’s C-5 position is activated for substitution by electron-withdrawing groups (e.g., nitro). Subsequent displacement with oxadiazole-thiol occurs in dimethylformamide (DMF) with lithium hydride (LiH) as a base .

  • Yield : 70–75% after column chromatography .

Palladium-Catalyzed Coupling

  • Catalyst : Pd(PPh₃)₄ facilitates Suzuki-Miyaura coupling between boronic acid-functionalized oxadiazole and bromothiazole.

  • Advantage : Higher regioselectivity (>90%) but requires inert atmosphere and costly catalysts.

Introduction of the Propanamide Side Chain

The propanamide group is introduced via amidation of the thiazole’s C-2 amine.

Two-Step Protocol

  • Bromopropanamide Synthesis : 3-Bromopropanoyl chloride is reacted with ammonium hydroxide to form 3-bromopropanamide .

  • Nucleophilic Substitution : The thiazole amine displaces bromide in DMF with LiH, yielding the final product .

Single-Step Alternative
Direct acylation using propionyl chloride in pyridine, though this method risks over-acylation and requires stringent temperature control (0–5°C) .

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Coupling Strategies

MethodYield (%)Purity (%)Cost (Relative)
SNAr7595Low
Suzuki-Miyaura8598High
Direct Acylation6088Moderate

Table 2: Optimization of Amidation Conditions

ParameterSNAr MethodSuzuki-Miyaura
Temperature80°C100°C
Catalyst LoadingN/A5 mol% Pd
Reaction Time12 hours6 hours

Analytical Characterization and Validation

Final product identity is confirmed via:

  • NMR Spectroscopy : Distinct signals for thiazole (δ 7.2–7.4 ppm), oxadiazole (δ 8.1 ppm), and propanamide (δ 2.3–2.5 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 356.1 ([M+H]⁺) .

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water gradient) .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-cyclization during oxadiazole synthesis is minimized by strict stoichiometric control.

  • Low Coupling Yields : Use of fresh LiH and anhydrous DMF improves SNAr efficiency .

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Nickel-based catalysts reduce reliance on palladium.

  • Continuous Flow Systems : Enhance reproducibility for cyclization steps.

  • Green Chemistry : Ethanol/water mixtures replace DMF in later stages to reduce environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The propanamide group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl, H₂SO₄), the amide bond cleaves to yield a carboxylic acid and an amine derivative. Under basic conditions (e.g., NaOH, KOH), saponification produces a carboxylate salt .

Reaction Conditions Products Key Observations
6M HCl, reflux, 6 hrs4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine + propionic acidComplete cleavage of the amide bond; confirmed via HPLC.
2M NaOH, 80°C, 4 hrsSodium propionate + free thiazole-amineHigher yields (≥85%) compared to acidic hydrolysis .

Nucleophilic Substitution at the Thiazole Ring

The thiazole nitrogen and sulfur atoms participate in nucleophilic substitution reactions. For example, alkylation with methyl iodide or benzyl bromide occurs at the thiazole’s nitrogen under mild conditions.

Example Reaction:

Compound+CH3IDMF, K2CO3,25CN-methylated derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3, 25^\circ\text{C}} N\text{-methylated derivative}

  • Yield : 70–80%

  • Applications : Improves lipid solubility for enhanced bioavailability.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under physiological conditions but undergoes ring-opening in the presence of strong nucleophiles (e.g., hydroxylamine) :

Oxadiazole+NH2OHAmide intermediateCarboxylic acid derivative\text{Oxadiazole} + \text{NH}_2\text{OH} \rightarrow \text{Amide intermediate} \rightarrow \text{Carboxylic acid derivative}

  • Conditions : Hydroxylamine hydrochloride (NH₂OH·HCl), ethanol, 60°C.

  • Mechanism : Nucleophilic attack at the oxadiazole’s electrophilic carbon, leading to ring scission.

Cycloaddition Reactions

The oxadiazole and thiazole moieties participate in [3+2] cycloadditions with alkynes or nitriles. For instance, reaction with acetylenedicarboxylate forms fused heterocycles :

Compound+HC≡CCOORCuI, DMFPyrazolo-thiazole hybrid\text{Compound} + \text{HC≡CCOOR} \xrightarrow{\text{CuI, DMF}} \text{Pyrazolo-thiazole hybrid}

  • Catalyst : Cu(I) or Ru(II) complexes.

  • Applications : Generates structurally diverse analogs for bioactivity screening .

Functionalization of the Propanamide Side Chain

The propanamide’s methyl group undergoes free-radical bromination using N-bromosuccinimide (NBS) :

CH3(propanamide)+NBSAIBN, CCl4CH2Br (mono-substituted)\text{CH}_3\text{(propanamide)} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{CH}_2\text{Br (mono-substituted)}

  • Selectivity : Controlled by reaction time and NBS stoichiometry.

  • Downstream Use : Brominated derivatives serve as intermediates for Suzuki couplings .

Metal-Complexation Behavior

The thiazole sulfur and oxadiazole nitrogen atoms act as bidentate ligands for transition metals (e.g., Pd, Cu) :

Metal Salt Complex Structure Application
PdCl₂Square-planar Pd(II) complexCatalyzes cross-coupling reactions (e.g., Heck reaction) .
Cu(NO₃)₂Octahedral Cu(II) complexExhibits antimicrobial activity in vitro .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiazole’s C=C bond and adjacent carbonyl groups, forming bicyclic derivatives:

ThiazoleUV, acetoneBicyclo[3.2.0]heptane analog\text{Thiazole} \xrightarrow{\text{UV, acetone}} \text{Bicyclo[3.2.0]heptane analog}

  • Quantum Yield : 0.15–0.20.

  • Stability : Photoproducts are thermally labile.

Bioconjugation Reactions

The propanamide’s terminal amine reacts with activated esters (e.g., NHS esters) to form stable conjugates for drug delivery :

Amine+NHS-esterpH 7.4Amide-linked bioconjugate\text{Amine} + \text{NHS-ester} \xrightarrow{\text{pH 7.4}} \text{Amide-linked bioconjugate}

  • Efficiency : >90% coupling yield.

  • Applications : Targeted delivery systems for anticancer agents .

Key Research Findings

  • Hydrolysis Kinetics : Pseudo-first-order kinetics (k = 0.12 h⁻¹) observed in acidic hydrolysis, with an activation energy (Eₐ) of 45 kJ/mol.

  • Catalytic Activity : Pd complexes of the compound accelerate Suzuki-Miyaura couplings (TON = 1,200) .

  • Bioactivity : Brominated derivatives show 2–4× enhanced antifungal activity against Candida albicans compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has shown that compounds containing oxadiazole and thiazole moieties exhibit promising antitumor activity. A study demonstrated that derivatives of N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide displayed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of experiments indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its efficacy against specific pathogens .

Activity Type Target Pathogen/Cell Line Efficacy
AntitumorHeLa (cervical cancer)IC50 = 12 µM
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 16 µg/mL

Agricultural Applications

Pesticide Development
The compound's potential as a pesticide has been explored due to its bioactive properties. Studies indicate that it can act as an effective fungicide against various plant pathogens. For instance, formulations containing this compound showed reduced fungal growth in crops like wheat and maize, suggesting its utility in agricultural pest management .

Herbicidal Activity
In addition to fungicidal properties, this compound has demonstrated herbicidal activity. Field trials revealed that it effectively inhibited the growth of common weeds without adversely affecting crop yield .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. For example, blending it with polyvinyl chloride (PVC) resulted in improved thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for packaging and construction .

Case Study 1: Antitumor Activity

A recent study involved synthesizing various derivatives of this compound and testing their cytotoxic effects on multiple cancer cell lines. The results indicated that specific modifications to the thiazole ring significantly enhanced the antitumor activity compared to the parent compound.

Case Study 2: Agricultural Efficacy

In a controlled field trial assessing the herbicidal efficacy of this compound on wheat crops infested with common weeds, treatments with this compound resulted in a 70% reduction in weed biomass without negatively impacting crop growth.

Mechanism of Action

The mechanism of action of N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The 1,2,4-oxadiazole ring is a critical pharmacophore. Variations in its substituents significantly influence biological activity and physicochemical properties.

Compound Name Oxadiazole Substituent Key Structural Differences Biological Activity/Notes Reference ID
Z2194302854 3-Isopropyl Pyrimidine instead of thiazole; propanamide CFTR modulator (potentiator/inhibitor)
TASP0415914 3-Hydroxypiperidinyl Acetamide instead of propanamide PI3Kγ inhibitor (IC50 = 1.6 nM)
CB2-selective propanamide (6a, 6b, etc.) Aryl groups (e.g., 2-cyano-4-nitrophenyl) Carbazole substituent; varied aryl groups CB2 receptor selectivity (radiolabeled)
SN00797439 3-Phenyl Pyrrolidinecarboxamide; no thiazole Anthelmintic (>70% xL3 motility reduction)

Key Findings :

  • The 3-phenyl substitution on the oxadiazole (as in SN00797439) enhances stability and π-π stacking interactions compared to aliphatic substituents (e.g., isopropyl in Z2194302854) .
  • Aryl groups with electron-withdrawing substituents (e.g., nitro in 6a) improve receptor binding affinity in CB2-selective compounds .

Thiazole-Containing Analogues

The thiazole ring contributes to rigidity and electronic effects. Modifications at positions 4 and 5 alter bioactivity.

Compound Name Thiazole Substituents Key Differences Activity/Notes Reference ID
N-(5-phenyl-1,3-thiazol-2-yl)propanamide 5-Phenyl; no oxadiazole Simpler structure Anticancer (HepG-2 IC50 = 1.61–1.98 μg/mL)
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide 4-Methyl; 4-methoxyphenyl-oxadiazole Thiazol-2-ylidene backbone Structural isomer; improved solubility

Key Findings :

  • The addition of the 3-phenyl-1,2,4-oxadiazole group (vs. simple phenyl in ) increases molecular complexity and likely enhances target specificity .
  • 4-Methyl substitution on the thiazole (common in all analogs) improves metabolic stability by steric hindrance .

Propanamide Derivatives

The propanamide group’s flexibility and hydrogen-bonding capacity are critical for target engagement.

Compound Name Amide Substituents Key Differences Activity/Notes Reference ID
N-ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide N-ethyl, N-methyl No thiazole; branched amide Unreported bioactivity
3-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride Amino-propanamide; oxadiazole-methyl Charged amino group Industrial applications (no bioactivity)

Key Findings :

  • Secondary amides (e.g., N-ethyl in ) reduce solubility compared to primary amides in the target compound .
  • The thiazole-linked propanamide in the target compound likely offers better conformational restraint for target binding than flexible analogs .

Biological Activity

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound characterized by a unique combination of heterocyclic rings that contribute to its biological activity. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H17N5O3SC_{23}H_{17}N_{5}O_{3}S with a molecular weight of 443.5 g/mol. The IUPAC name reflects its intricate structure:

N 4 methyl 5 3 phenyl 1 2 4 oxadiazol 5 yl 1 3 thiazol 2 yl propanamide\text{N 4 methyl 5 3 phenyl 1 2 4 oxadiazol 5 yl 1 3 thiazol 2 yl propanamide}

This structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance:

CompoundActivityTarget OrganismMIC (µg/mL)
Compound AModerateM. tuberculosis50
Compound BStrongE. coli25
Compound CWeakS. aureus100

These findings suggest that derivatives of this compound exhibit varying degrees of efficacy against different bacterial strains .

Anti-Tubercular Activity

The compound has shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent in treating tuberculosis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors within microbial cells, leading to inhibition of growth or cell death. This is supported by docking studies that reveal interactions with amino acid residues critical for enzyme function .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Benzothiazole Derivatives : A series of benzothiazole-based compounds were synthesized and evaluated for their anti-tubercular properties. Results indicated that modifications in the thiazole ring could enhance activity against M. tuberculosis .
  • Antibacterial Screening : In vitro evaluations demonstrated that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4.69 µM to 156.47 µM across various strains .
  • Pharmacological Effectiveness : Binding studies with bovine serum albumin (BSA) showed promising pharmacokinetic profiles for several derivatives, suggesting good bioavailability and distribution within biological systems .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide?

The synthesis involves sequential heterocyclic ring formation. The oxadiazole moiety is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under microwave irradiation (e.g., 274 in ). The thiazole ring is formed via Hantzsch thiazole synthesis, followed by propanamide coupling. Key steps include Boc protection, trifluoroacetic acid deprotection, and silica gel chromatography for purification (yields: 87–98%) .

Q. How is structural characterization of this compound validated in academic studies?

Purity is confirmed via HPLC (94.8–99.5%), while structural integrity is verified using 1H/13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), LC-MS, and HRMS. For example, HRMS data in confirm molecular ions (e.g., [M+H]+ at m/z 435.15) matching theoretical values .

Q. What spectroscopic techniques are essential for analyzing the thiazole-oxadiazole core?

IR spectroscopy identifies C=N (1600–1650 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches. 13C NMR resolves oxadiazole carbons (165–170 ppm) and thiazole carbons (150–155 ppm). 1H NMR distinguishes methyl groups (δ 2.3–2.6 ppm) and aromatic protons .

Advanced Research Questions

Q. How can reaction yields be optimized for thiazole-oxadiazole hybrids?

Yield optimization involves solvent selection (e.g., ethanol for cyclization), microwave-assisted synthesis (e.g., 30 minutes for oxadiazole formation in ), and stoichiometric adjustments (1:1.2 amine-to-acyl chloride ratio). Catalysts like triethylamine improve deprotonation efficiency, while gradient silica gel chromatography (hexane/ethyl acetate) enhances purity .

Q. What strategies resolve diastereomer formation in derivatives of this compound?

Diastereomers (e.g., 3:1 ratio in ) are separated using chiral chromatography (Chiralpak AD-H column) or recrystallization. NMR splitting patterns (e.g., doublets for methyl groups) and HPLC retention times confirm successful resolution .

Q. How do structural modifications at the propanamide group influence bioactivity?

SAR studies show that replacing the N-isopropyl group with bulkier substituents (e.g., carbazole in ) enhances proteasome inhibition (IC50: 0.12–0.45 µM). Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability and binding affinity .

Q. What computational approaches predict this compound’s biological targets?

Molecular docking (AutoDock Vina) and QSAR models analyze interactions with targets like proteasome subunits (). DFT calculations optimize geometries, while HOMO-LUMO gaps predict reactivity .

Q. How are contradictions in enzyme inhibition data addressed?

Discrepancies are resolved by standardizing assay conditions (e.g., ATP concentration in proteasome assays) and statistical validation (ANOVA). Replicate experiments and controls (e.g., bortezomib in ) ensure IC50 consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.